molecular formula C23H22N4O2 B6023096 N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B6023096
M. Wt: 386.4 g/mol
InChI Key: UQBOAAXOHIIONF-UHFFFAOYSA-N
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Description

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a pyrazole ring, an oxazole ring, and a carboxamide group. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves a multi-step process. One common synthetic route is as follows:

  • Formation of the Pyrazole Ring: : The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting 1,3-diketones with hydrazine derivatives under acidic or basic conditions. For example, 3,5-dimethyl-1H-pyrazole can be synthesized by reacting acetylacetone with hydrazine hydrate.

  • Benzylation: : The next step involves the benzylation of the pyrazole ring. This can be done by reacting the pyrazole derivative with benzyl chloride in the presence of a base such as potassium carbonate.

  • Formation of the Oxazole Ring: : The oxazole ring can be synthesized by reacting an α-haloketone with an amide. For example, 5-methyl-3-phenyl-1,2-oxazole can be synthesized by reacting phenylacetyl chloride with acetamide in the presence of a base.

  • Coupling Reaction: : The final step involves the coupling of the benzylated pyrazole derivative with the oxazole derivative. This can be achieved by using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired carboxamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques can also help in scaling up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

  • Reduction: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

  • Substitution: : The compound can undergo substitution reactions, where one functional group is replaced by another. For example, halogenation can be achieved using halogenating agents such as bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride, chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications, including:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

  • Biology: : The compound is used in the study of biological processes and pathways. It can be used as a probe to investigate enzyme activities and protein interactions.

  • Medicine: : The compound has potential therapeutic applications. It is being investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties.

  • Industry: : The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities and affecting various biological processes. For example, the compound may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Similarly, it may interfere with the replication of cancer cells, leading to its anti-cancer properties.

Comparison with Similar Compounds

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:

  • N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-phenyl-1,2-oxazole-4-carboxamide: : This compound lacks the methyl group at the 5-position of the oxazole ring, which may affect its chemical and biological properties.

  • N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-1,2-oxazole-4-carboxamide: : This compound lacks the phenyl group at the 3-position of the oxazole ring, which may influence its reactivity and interactions with molecular targets.

  • N-(1-benzyl-1H-pyrazol-4-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide: : This compound lacks the methyl groups at the 3- and 5-positions of the pyrazole ring, which may alter its stability and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-15-21(16(2)27(25-15)14-18-10-6-4-7-11-18)24-23(28)20-17(3)29-26-22(20)19-12-8-5-9-13-19/h4-13H,14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBOAAXOHIIONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)C3=C(ON=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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